![molecular formula C17H21N3OS B2674807 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097900-46-2](/img/structure/B2674807.png)

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

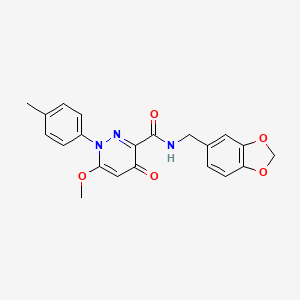

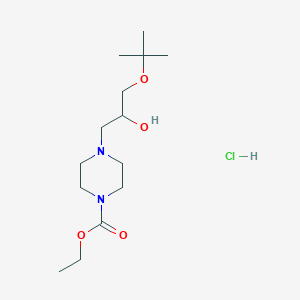

The compound “1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea” is a complex organic molecule that contains a urea group, a pyrrolidine ring, a thiophene ring, and a methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring (a five-membered ring with one nitrogen atom), a thiophene ring (a five-membered ring with one sulfur atom), and a urea group (a functional group consisting of a carbonyl group flanked by two amine groups). The 2-methylphenyl group would be attached to one of the nitrogen atoms in the urea group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Molecular Synthesis and Characterization

Urea derivatives, including those similar to the specified compound, have been extensively studied for their synthesis and structural characterization. For instance, studies have demonstrated the synthesis of urea derivatives capable of binding metal ions and forming complex structures, showcasing their potential in designing new materials and catalysts (Qureshi et al., 2009). Additionally, research has shown the ability of these compounds to form hydrogen bonds and complex with cytosine, suggesting applications in molecular recognition and self-assembly processes (Chien et al., 2004).

Biological Activity

The exploration of urea derivatives in biological contexts has uncovered potential therapeutic applications. For example, studies have indicated that certain urea derivatives can act as enzyme inhibitors, suggesting their utility in drug development and pharmacology (Belzile et al., 2014). Moreover, the synthetic pathways leading to these compounds, such as the stereoselective synthesis of active metabolites of kinase inhibitors, highlight their importance in creating potent pharmaceutical agents (Chen et al., 2010).

Material Science and Engineering

In material science, the applications of urea derivatives extend to the development of new materials with specific properties. Research into the structural and molecular recognition aspects of these compounds has facilitated the engineering of noncentrosymmetric structures for nonlinear optics, providing a foundation for advances in photonic technologies (Muthuraman et al., 2001). Furthermore, the study of urea derivatives in the context of corrosion inhibition offers insights into their potential as protective agents for metals, underscoring their versatility in industrial applications (Jeeva et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methylphenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-13-4-2-3-5-16(13)19-17(21)18-15-6-8-20(11-15)10-14-7-9-22-12-14/h2-5,7,9,12,15H,6,8,10-11H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXXAYHJYDMZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2CCN(C2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674731.png)

![1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2674732.png)

![N-isopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674735.png)

![Ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2674740.png)